alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Overview
Description
Vilanterol-d4 (triphenylacetate) is a deuterated form of Vilanterol triphenylacetate. Vilanterol is a long-acting beta2-adrenoceptor agonist with inherent 24-hour activity, primarily used in the treatment of chronic obstructive pulmonary disease and asthma . The deuterated form, Vilanterol-d4, is often used as an internal standard in various analytical methods due to its stability and distinct mass .
Biochemical Analysis
Biochemical Properties
Vilanterol-d4 (trifenatate) plays a significant role in biochemical reactions. It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Cellular Effects
Vilanterol-d4 (trifenatate) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its pharmacological effect leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Molecular Mechanism
The mechanism of action of Vilanterol-d4 (trifenatate) involves its role as a selective long-acting beta2-adrenergic agonist . It stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP levels . This increase in cyclic AMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Temporal Effects in Laboratory Settings
Vilanterol-d4 (trifenatate) demonstrates a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . This suggests the potential for once-daily administration .
Metabolic Pathways
Vilanterol-d4 (trifenatate) is involved in the cAMP metabolic pathway . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cAMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol-d4 (triphenylacetate) involves the deuteration of Vilanterol followed by its conversion to the triphenylacetate salt. The process typically includes:
Deuteration: The introduction of deuterium atoms into the Vilanterol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Triphenylacetate Salt: The deuterated Vilanterol is then reacted with triphenylacetic acid under suitable conditions to form the triphenylacetate salt.
Industrial Production Methods: Industrial production of Vilanterol-d4 (triphenylacetate) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Vilanterol-d4 (triphenylacetate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Vilanterol-d4 (triphenylacetate) has several scientific research applications:
Mechanism of Action
Vilanterol-d4 (triphenylacetate) exerts its effects by selectively binding to beta2-adrenoceptors. This binding stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Comparison with Similar Compounds
Salmeterol: Another long-acting beta2-adrenoceptor agonist with a similar mechanism of action but a different molecular structure.
Formoterol: A long-acting beta2-adrenoceptor agonist with a faster onset of action compared to Vilanterol.
Uniqueness: Vilanterol-d4 (triphenylacetate) is unique due to its deuterated form, which provides enhanced stability and distinct mass for analytical purposes. This makes it particularly valuable as an internal standard in analytical chemistry .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-[1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]ethyl]phenol;2,2,2-triphenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1/i12D2,13D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-UCSYHREKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)OCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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